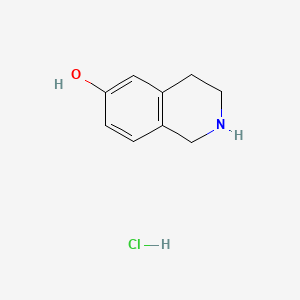

1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride

描述

1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride (THIQ-6-ol HCl) is a heterocyclic organic compound with a molecular formula of C₉H₁₂ClNO and a molecular weight of 185.65 g/mol (calculated for C₉H₁₁NO·HCl). It consists of a partially saturated isoquinoline backbone substituted with a hydroxyl group at position 6 and a hydrochloride counterion. The compound is commercially available with a purity of ≥96% (CAS 14446-24-3) and is utilized in pharmaceutical research, particularly in the synthesis of acetylcholinesterase inhibitors and other bioactive derivatives .

Synthetic routes often involve cyclization or functionalization of precursor amines. For example, analogous tetrahydroisoquinoline derivatives are synthesized via reactions with anhydrides (e.g., phthalic anhydride) or acyl chlorides under reflux conditions, followed by purification via chromatography . THIQ-6-ol HCl exhibits moderate water solubility due to its ionic nature, and its hydroxyl group enables hydrogen bonding, which may enhance binding affinity in biological systems.

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZTXWVJZMVLFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]CC2=C1C=C(C=C2)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63905-73-7 | |

| Record name | Isoquinoline, 6-hydroxy-1,2,3,4-tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

General Synthetic Strategy Overview

The synthesis of 1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride typically proceeds via:

- Construction of the tetrahydroisoquinoline skeleton through cyclization reactions (commonly Pictet–Spengler condensation).

- Introduction or modification of substituents on the aromatic ring, especially the hydroxyl group at the 6-position.

- Formation of the hydrochloride salt for stability and handling.

These steps require precise control of reaction conditions such as temperature, solvents, catalysts, and reaction times to optimize yield and purity.

Pictet–Spengler Condensation-Based Synthesis

The Pictet–Spengler condensation is a cornerstone reaction for synthesizing tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinolin-6-ol.

- Procedure : The reaction involves condensation of a β-phenylethylamine derivative with an aldehyde under acidic conditions, often catalyzed by Lewis acids such as boron trifluoride etherate (BF3·OEt2).

- Example : Starting from 2-(3,4-dimethoxyphenyl)ethylamine, reaction with aldehydes followed by cyclization yields tetrahydroisoquinoline intermediates. Subsequent demethylation (e.g., using boron tribromide) affords the 6-hydroxy substitution.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Formation of N-p-tolyl sulfinyl phenylethylamine intermediate | 2-(3,4-dimethoxyphenyl)ethylamine + n-butyllithium + Andersen reagent | Intermediate sulfinyl amine |

| 2. Cyclization via Pictet–Spengler condensation | Aldehyde + BF3·OEt2 | Tetrahydroisoquinoline derivative |

| 3. Removal of chiral auxiliary | HCl in ethanol at 0 °C | Final tetrahydroisoquinoline compound |

This method has been validated by the synthesis of natural products such as (+)-salsolidine.

Multi-Step Organic Synthesis with Functional Group Modifications

A detailed synthetic route involves:

- Starting from substituted phenylethylamines.

- Acylation, cyclization, and reduction steps to build the tetrahydroisoquinoline ring.

- Demethylation or hydroxylation to introduce the 6-hydroxy group.

- Conversion to the hydrochloride salt.

Alternative Synthetic Routes and Catalytic Methods

Other methods reported include:

- Bischler–Napieralski Reaction : Cyclization of β-phenylethylamide derivatives under dehydrating conditions to form dihydroisoquinolines, followed by asymmetric transfer hydrogenation (ATH) to yield tetrahydroisoquinolines.

- Suzuki Coupling and Cyclization : Use of boronate esters and ortho-brominated aromatic aldehydes to form N-aryl tetrahydroisoquinolines via Suzuki cross-coupling followed by acid-mediated cyclization.

- Reduction Techniques : Sodium borohydride reduction of dihydroisoquinoline intermediates to tetrahydroisoquinoline derivatives, followed by acid treatment to form the hydrochloride salt.

Summary Table of Preparation Methods

Analytical and Process Control Notes

- Reaction monitoring by TLC and NMR is essential to ensure completion and purity.

- Demethylation steps (e.g., using BBr3) must be carefully controlled to avoid overreaction.

- Formation of the hydrochloride salt is typically done by treating the free base with HCl in ethanol or aqueous media at low temperature.

- Solvent choice (e.g., non-polar solvents for acylation) and temperature control are critical for optimizing yields and minimizing side reactions.

化学反应分析

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: The compound can be hydrogenated to form decahydroisoquinoline.

Substitution: It can undergo N-alkylation reactions with halo acetophenones to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Hydrogen gas and palladium or platinum catalyst.

Substitution: Halo acetophenones for N-alkylation reactions.

Major Products

Oxidation: Corresponding nitrone.

Reduction: Decahydroisoquinoline.

Substitution: Various N-alkylated derivatives.

科学研究应用

Chemistry

1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride serves as a precursor for synthesizing various alkaloids and bioactive molecules. Its structural properties allow it to be a building block for complex organic synthesis .

Biology

The compound has garnered attention for its potential neuroprotective effects and role in treating neurodegenerative disorders such as Parkinson's disease. It influences dopamine receptor systems and exhibits antioxidant properties that protect against oxidative stress .

Medicine

This compound is being investigated for its antimicrobial properties , showing efficacy against various pathogens. Notably, it has demonstrated antiviral activity against SARS-CoV-2 with an EC50 of 3.15 μM . This makes it a candidate for developing novel antiviral agents.

Industry

In industrial applications, this compound is utilized in developing new therapeutic agents and as a chiral scaffold in asymmetric catalysis. Its unique structure allows it to be used in synthesizing novel materials with specific biological activities.

Neuroprotective Effects

Research indicates that this compound may influence neurotransmitter systems significantly. A study found that derivatives of this compound exhibited varying degrees of neuroprotective activity against neurotoxicity induced by oxidative stress .

Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of tetrahydroisoquinoline derivatives against pathogenic bacteria, several compounds derived from 1,2,3,4-tetrahydroisoquinolin-6-ol exhibited significant antibacterial activity against strains such as Staphylococcus epidermidis and Klebsiella pneumonia .

Antiviral Activity Against SARS-CoV-2

Recent investigations into the antiviral potential of this compound revealed promising results against SARS-CoV-2. In vitro studies showed that certain derivatives effectively inhibited viral replication at low concentrations .

作用机制

The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating neurotransmitter systems and inhibiting the activity of certain enzymes involved in neurodegenerative processes . It also exhibits antimicrobial activity by disrupting the cell membranes of pathogens .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroisoquinoline (THIQ) derivatives leads to variations in physicochemical properties, bioactivity, and applications. Below is a comparative analysis of THIQ-6-ol HCl with key analogs:

Table 1: Comparative Analysis of THIQ-6-ol HCl and Analogous Compounds

Key Findings from Comparative Studies

Functional Group Impact: Hydroxyl vs. Methoxy: THIQ-6-ol HCl’s hydroxyl group enhances hydrogen bonding in enzyme interactions (e.g., acetylcholinesterase), whereas the 6-methoxy analog (CAS 57196-62-0) exhibits greater membrane permeability due to increased lipophilicity . Carboxylic Acid Derivatives: The 5,7-dichloro-carboxylic acid derivative (CAS 1289646-93-0) demonstrates metal-chelating properties, making it suitable for catalytic or diagnostic applications .

Substituent Position :

- Moving the hydroxyl group from position 6 (THIQ-6-ol HCl) to 7 (CAS 103028-82-6) reduces similarity in biological activity, as seen in altered receptor affinity in antimicrobial assays .

Counterion Effects :

- Hydrobromide salts (e.g., CAS 59839-23-5) often exhibit higher crystallinity and slower dissolution rates compared to hydrochlorides, impacting pharmacokinetics .

Synthetic Accessibility :

- Methoxy and methyl-substituted derivatives require additional protection/deprotection steps during synthesis, increasing complexity compared to THIQ-6-ol HCl .

生物活性

1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride is a member of the isoquinoline alkaloid family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications in various fields, including neuroprotection and antimicrobial activity. Understanding its biological activity is crucial for harnessing its therapeutic potential.

The biological effects of this compound stem from its interaction with multiple biochemical pathways. The compound operates through various mechanisms depending on the target cells or organisms. Notably, it has been shown to modulate neurotransmitter systems and exhibit antioxidant properties, which are essential in protecting against oxidative stress.

Biological Activities

- Neuroprotective Effects : Research indicates that this compound may influence dopamine receptor systems, suggesting potential applications in treating neurodegenerative disorders such as Parkinson's disease .

- Antimicrobial Properties : The compound has demonstrated efficacy against various pathogens, making it a candidate for developing novel antimicrobial agents .

- Antiviral Activity : Recent studies have highlighted its effectiveness against SARS-CoV-2. A derivative of this compound showed a half-maximal effective concentration (EC50) of 3.15 μM with a selective index exceeding 63.49 in Vero E6 cells, indicating strong antiviral potential .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a significant role in its biological activity. Variations in the molecular structure can lead to different pharmacological effects. For instance, modifications to the isoquinoline core have been explored to enhance potency and selectivity against specific targets .

Synthesis and Applications

The synthesis of this compound involves several methods that allow for variations in substituents to optimize biological activity. Its applications extend beyond medicinal chemistry into areas such as asymmetric catalysis due to its chiral nature .

常见问题

Q. What are the key synthetic routes for preparing 1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride?

The synthesis typically involves multi-step organic reactions, starting with cyclization of appropriately substituted precursors. Key steps include:

- Pictet-Spengler Cyclization : Reaction of phenethylamine derivatives with aldehydes under acidic conditions to form the tetrahydroisoquinoline core.

- Hydroxylation at Position 6 : Selective introduction of the hydroxyl group via electrophilic substitution or oxidation.

- Salt Formation : Treatment with hydrochloric acid to obtain the hydrochloride salt. Critical parameters include solvent choice (e.g., ethanol, dichloromethane), temperature control (40–80°C), and reaction time (12–48 hours). Purification is achieved via recrystallization or column chromatography .

| Reaction Step | Conditions | Yield | Monitoring Method |

|---|---|---|---|

| Cyclization | HCl/EtOH, 60°C | 50–60% | TLC (Rf = 0.3) |

| Hydroxylation | H2O2, FeCl3 | 30–40% | NMR (δ 6.5–7.0 ppm) |

| Salt Formation | HCl gas, Et2O | >90% | pH titration |

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1H and 13C NMR. Key signals include aromatic protons (δ 6.8–7.2 ppm) and the hydroxyl proton (δ 4.5–5.0 ppm, broad) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (185.65 g/mol) and isotopic pattern .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalyst Screening : Lewis acids (e.g., FeCl3) improve hydroxylation regioselectivity, reducing byproducts .

- Temperature Gradients : Stepwise heating (50°C → 70°C) during cyclization increases yield by 15% .

- In-line Analytics : Use FTIR to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies often arise from:

- Structural Analog Interference : Impurities in analogs (e.g., methyl or chloro derivatives) may skew activity assays .

- Assay Variability : Standardize in vitro protocols (e.g., MIC for antimicrobial studies) across labs. Methodology :

- Comparative SAR Studies : Test the compound alongside analogs (e.g., 6-methyl or 7-bromo derivatives) to isolate the hydroxyl group’s role .

- Dose-Response Curves : Use IC50 values in enzyme inhibition assays (e.g., acetylcholinesterase) to quantify potency .

| Analog | Substituent | AChE Inhibition (IC50) |

|---|---|---|

| Parent compound (6-OH) | -OH | 12.5 µM |

| 6-Methyl derivative | -CH3 | >50 µM |

| 7-Bromo derivative | -Br | 28.3 µM |

Q. How does the hydroxyl group at position 6 influence bioactivity and pharmacokinetics?

- Hydrogen Bonding : The -OH group enhances binding to enzyme active sites (e.g., AChE) via H-bond interactions .

- Metabolic Stability : The hydroxyl group increases polarity, reducing CYP450-mediated metabolism but limiting blood-brain barrier penetration . Experimental Validation :

- Molecular Docking : Simulate interactions with target proteins (e.g., tau fibrils in Alzheimer’s models) .

- LogP Measurement : Compare partition coefficients with non-hydroxylated analogs to assess lipophilicity .

Methodological Recommendations

- Synthesis Scalability : Use flow chemistry for >10g batches to maintain reproducibility .

- Biological Testing : Pair in vitro assays (e.g., MIC, enzyme inhibition) with in vivo models (e.g., zebrafish neurotoxicity) to validate therapeutic potential .

- Data Interpretation : Apply multivariate analysis to decouple substituent effects from solvent/catalyst variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。